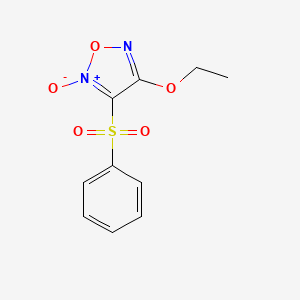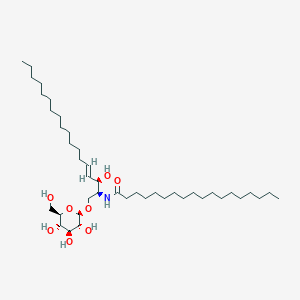
beta-D-glucosyl-N-octadecanoylsphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-glucosyl-N-octadecanoylsphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as octadecanoyl. It has a role as a mouse metabolite. It derives from an octadecanoic acid.
Glucosylceramide (D18:1/18:0), also known as b-D-glucosyl-N-stearoylsphingosine or C18 glccer, belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/18:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/18:0) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/18:0) can be biosynthesized from octadecanoic acid.
Applications De Recherche Scientifique
Glucosinolates and Isothiocyanates
Chemical Diversity and Distribution : Glucosinolates, similar in their glucosyl linkage to beta-D-glucosyl-N-octadecanoylsphingosine, are found in a wide range of plants and are known for their cancer chemoprotective properties. The diversity of these compounds in plants suggests potential for varied applications in health and disease prevention (Fahey, Zalcmann, & Talalay, 2001).
Pharmacological Chaperone Therapy
Gaucher Disease Treatment : Research on acid β-glucosidase (β-glucocerebrosidase) mutations in Gaucher disease highlights the use of pharmacological chaperone therapy. This therapy stabilizes mutant forms of lysosomal enzymes, showing the potential of biochemical approaches in treating genetic disorders (Benito, García Fernández, & Mellet, 2011).
Bio-Protective Effects of Glucosinolates
Antimicrobial and Anticarcinogenic Properties : Glucosinolates, upon hydrolysis, yield products with significant bioactive properties, including antifungal, antibacterial, and anticarcinogenic activities. These findings underscore the potential for using glucosinolate-containing compounds in therapeutic and preventive health applications (Vig, Rampal, Thind, & Arora, 2009).
Beta-Glucans and Health
Immunomodulatory Effects : Beta-glucans have been recognized for their ability to modulate immune responses and potentially reduce susceptibility to infections and cancer. Their role in enhancing immune function through interaction with specific receptors offers insights into mechanisms that could be harnessed for health benefits, including those possibly relevant to beta-D-glucosyl-N-octadecanoylsphingosine applications (Murphy, Davis, & Carmichael, 2010).
Propriétés
Nom du produit |
beta-D-glucosyl-N-octadecanoylsphingosine |
|---|---|
Formule moléculaire |
C42H81NO8 |
Poids moléculaire |
728.1 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39+,40-,41+,42+/m0/s1 |
Clé InChI |
YMYQEDCYNANIPI-DYJXBSQNSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Description physique |
Solid |
Solubilité |
Insoluble |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



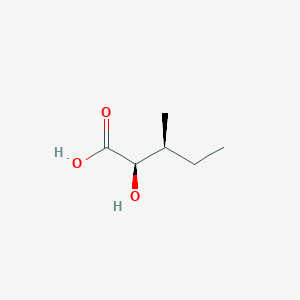
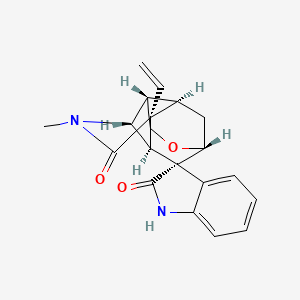
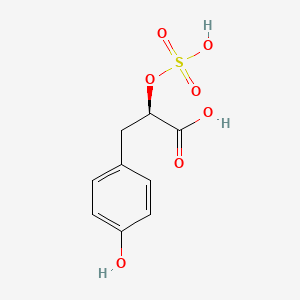
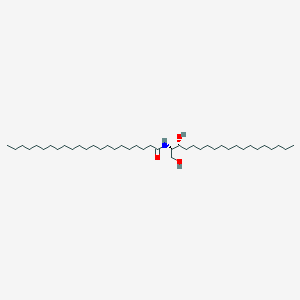
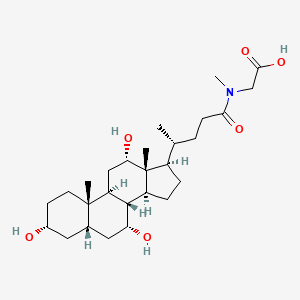
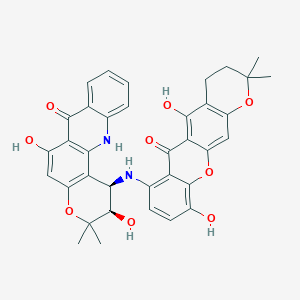
![5,7-dimethoxy-3-[6-[(2S,5R,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1249309.png)

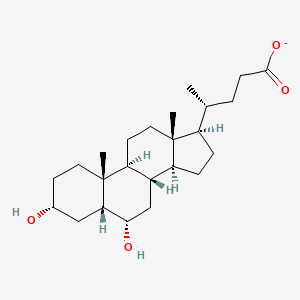
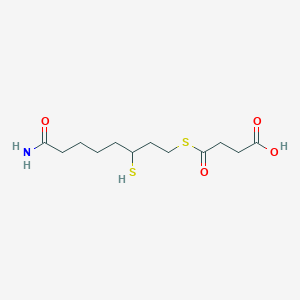
![uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate]](/img/structure/B1249318.png)
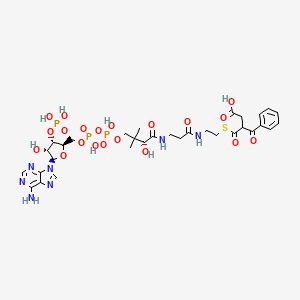
![(1S,2R,4R,7E)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1249321.png)
